N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide
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Overview
Description
N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide is a heterocyclic compound that contains both oxazole and furan rings. These types of compounds are known for their significant biological activities and are often used in medicinal chemistry for drug development. The presence of the oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms, contributes to the compound’s ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the furan-2-carboxamide moiety. One common method involves the cyclization of an appropriate precursor containing a nitrile and an amide group in the presence of a base. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their function.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazolidinones and oxazolines.
Furan Derivatives: Compounds containing the furan ring, such as furfural and furan-2-carboxylic acid.
Uniqueness
N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide is unique due to the combination of the oxazole and furan rings in its structure. This dual presence enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C14H10N2O3 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H10N2O3/c17-14(12-7-4-8-18-12)15-13-9-11(16-19-13)10-5-2-1-3-6-10/h1-9H,(H,15,17) |
InChI Key |
VOQFAJXIRBIOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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